Unique 2,3-Dichloro Substitution Confers a Distinct Electronic Profile vs. 3,4-Dichloro Regioisomers
The target compound bears a 2,3-dichlorophenyl substitution, in contrast to the more commonly encountered 3,4-dichlorophenyl pattern found in analogs such as 1-(3,4-dichlorophenyl)-4-(4-nitrobenzoyl)piperazine (CAS 501104-47-8) . In the N-(2,3-dichlorophenyl)piperazine series, high-affinity dopamine D₃ ligands have been reported with Kᵢ values of 1–5 nM, whereas the corresponding N-(2-methoxyphenyl)piperazine analogs exhibit Kᵢ values ranging from 0.3 to 53 nM depending on the linker, demonstrating that the electronic nature of the N-aryl substituent is a primary determinant of receptor affinity [1]. The ortho-chloro group in the 2,3-dichloro configuration introduces steric hindrance and alters the torsional angle between the piperazine ring and the phenyl plane, which can affect binding pocket accommodation relative to the 3,4-dichloro isomer [2].
| Evidence Dimension | Substituent position effect on dopamine receptor binding affinity |
|---|---|
| Target Compound Data | 2,3-dichlorophenyl substitution pattern (specific binding data for 868153-34-8 not publicly available) |
| Comparator Or Baseline | N-(2,3-dichlorophenyl)piperazine-based D₃ ligands: Kᵢ = 1–5 nM (hD₃); N-(2-methoxyphenyl)piperazine analogs: Kᵢ = 0.3–53 nM at D₃ [1] |
| Quantified Difference | Substituent-dependent affinity differences of up to 50-fold within the same scaffold class |
| Conditions | In vitro competitive binding assays using cloned human dopamine D₂, D₃, D₄ receptors expressed in HEK-293 cells |
Why This Matters
The 2,3-dichloro pattern is structurally critical for high-affinity D₃ receptor engagement; switching to a 3,4-dichloro or other regioisomer can result in a substantial loss of target affinity, making exact structural fidelity essential for SAR reproducibility.
- [1] Chu W, Tu Z, McElveen E, Xu J, Taylor M, Luedtke RR, Mach RH. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. Bioorg Med Chem. 2005 Jan 3;13(1):77-87. View Source
- [2] Boika A, et al. Heterocyclic Analogues of N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides as Novel Dopamine D3 Receptor Ligands. J Med Chem. 2007;50:5562-5574. View Source
